N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide
Description
N-(1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a 4-fluorophenyl substituent at position 1 of the heterocyclic core and a 3-(4-methoxyphenyl)propanamide side chain. This compound shares structural similarities with several analogs documented in chemical databases, which differ primarily in substituent groups on the core and side chains.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3/c1-30-17-9-2-14(3-10-17)4-11-19(28)25-26-13-23-20-18(21(26)29)12-24-27(20)16-7-5-15(22)6-8-16/h2-3,5-10,12-13H,4,11H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQQHODQSNMPBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide is C19H18FN5O2, with a molecular weight of 359.38 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By modulating CDK activity, this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its structural components may interact with various molecular targets involved in inflammatory pathways.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide against various cancer cell lines. For instance, a study evaluating pyrazolo[3,4-d]pyrimidine derivatives showed that compounds with similar structures exhibited significant antiproliferative activity against the NCI 60 human tumor cell line panel. Notably, compound 12b from a related series was shown to increase total apoptosis in the MDA-MB-468 breast cancer cell line significantly .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound may also exhibit anti-inflammatory effects. Pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit nitric oxide production in LPS-induced RAW264.7 cells, suggesting potential applications in treating inflammatory diseases . The structure-activity relationship indicates that specific substitutions at key positions can influence the anti-inflammatory efficacy.
Table 1: Summary of Biological Activities
Synthesis and Structural Variations
The synthesis of N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic synthesis techniques. Initial steps include forming the pyrazolo[3,4-d]pyrimidine scaffold through condensation reactions followed by introducing various substituents through halogenation and substitution reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrazolo[3,4-d]pyrimidinone derivatives from published sources (see Table 1).
Table 1: Structural and Molecular Comparison of Pyrazolo[3,4-d]pyrimidinone Derivatives
*Inferred from structural analysis; †Calculated from molecular formula.
Key Findings:
Substituent Effects on Molecular Weight: Bulky substituents on the propanamide chain significantly increase molecular weight. For example, ’s 3,3-diphenyl group raises the weight to 449.5 g/mol, compared to 374.4 g/mol for ’s pyridinylmethyl group. Halogenated aryl groups (e.g., 4-fluorophenyl in the target compound, 3-chlorophenyl in ) marginally increase molecular weight compared to non-halogenated analogs.
Electrochemical Properties :
- Electron-withdrawing groups (e.g., 4-fluorophenyl in the target compound, 3-chlorophenyl in ) may enhance metabolic stability by reducing electron density in the aromatic system.
- Electron-donating groups (e.g., 4-methoxyphenyl in the target compound, p-tolyl in ) could improve solubility but may increase susceptibility to oxidative metabolism.
The 3,3-diphenyl group in may contribute to lipophilicity, favoring membrane permeability but reducing aqueous solubility .
Synthetic Accessibility :
- Compounds with simpler side chains (e.g., phenyl in ) are likely more synthetically accessible than those with complex substituents (e.g., diphenyl in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
